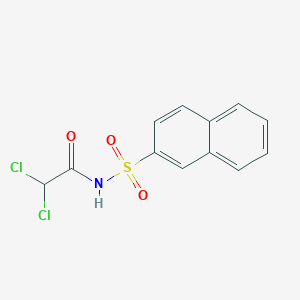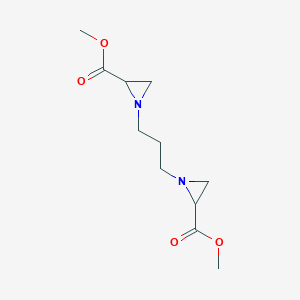
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide, commonly known as DNNSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C.
Mécanisme D'action
The mechanism of action of DNNSA is not fully understood. However, it has been proposed that DNNSA inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
Biochemical and Physiological Effects:
DNNSA has been shown to have several biochemical and physiological effects. DNNSA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. DNNSA has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DNNSA in lab experiments is its potential to inhibit the growth of cancer cells. DNNSA has been shown to be effective in inhibiting the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. Additionally, DNNSA has a well-defined synthesis method, which allows for the production of high yields of DNNSA with high purity.
However, there are also limitations to using DNNSA in lab experiments. DNNSA has not been extensively studied in vivo, and its safety profile is not well established. Additionally, DNNSA's mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on DNNSA. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action of DNNSA could lead to the development of more effective cancer treatments. Additionally, further research is needed to establish the safety profile of DNNSA and its potential side effects. Finally, there is a need to investigate the potential of DNNSA in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, DNNSA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSA has been shown to inhibit the growth of various cancer cells and has a well-defined synthesis method. However, further research is needed to establish its safety profile and its mechanism of action. Overall, DNNSA has the potential to be a valuable tool in cancer research and other fields.
Méthodes De Synthèse
DNNSA can be synthesized by the reaction of 2-naphthylamine with chlorosulfonic acid, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield DNNSA. The synthesis method has been optimized to produce high yields of DNNSA with high purity.
Applications De Recherche Scientifique
DNNSA has been extensively studied for its potential applications in various fields. One of the most significant applications of DNNSA is in the field of cancer research. DNNSA has been shown to inhibit the growth of various cancer cells, including breast cancer, cervical cancer, and lung cancer. DNNSA achieves this by inducing apoptosis, which is a programmed cell death mechanism. Additionally, DNNSA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
IUPAC Name |
2,2-dichloro-N-naphthalen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11(14)12(16)15-19(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTBXCYSGIQMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-naphthylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)


![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)



![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)